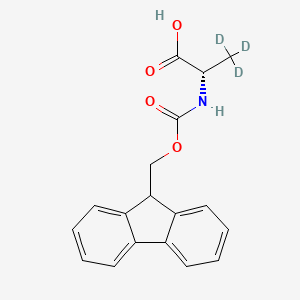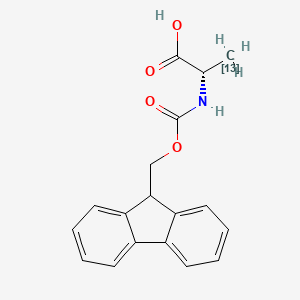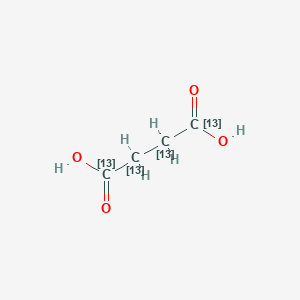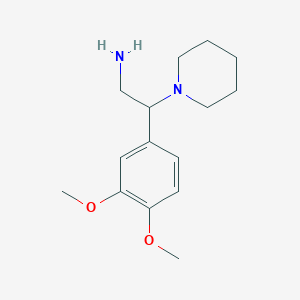
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of phenethylamine, which is a basic structure for many neurotransmitters in the brain, such as dopamine and adrenaline. The 3,4-dimethoxy-phenyl group suggests that it has two methoxy (O-CH3) groups attached to the phenyl ring .
Chemical Reactions Analysis
The chemical reactions that this compound would undergo would depend on the conditions and reagents present. For example, the amine group might undergo reactions like acylation or alkylation. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would influence its properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Synthesis of Axially Silicon Phthalocyanine
This compound can be used in the synthesis of axially silicon phthalocyanine . The structure of the compound was justified by FT-IR, 1 H NMR, 13 C NMR, UV-Vis, and mass spectra . The conglomeration action of the phthalocyanine compound was determined by UV-visible spectra at different concentrations and in different solvents .
DFT and Molecular Docking Studies
The compound can be used in DFT and molecular docking studies . Some parameters of this axial silicon phthalocyanine compound were investigated by computational chemistry . Structural optimization of axial silicon phthalocyanine substituted with compound, HOMO-LUMO energies and MEP maps was performed by density functional theory (DFT) studies .
3. Quantum Theory Atom in Molecules (QTAIM) A chemical bond analysis of the molecule was performed with quantum theory atom in molecules (QTAIM) . This provides valuable insights into the chemical bonding and electronic structure of the molecule.
Molecular Docking Study
A molecular docking study was applied to this new phthalocyanine molecule in its binding mechanism . This helps in understanding the interaction of the molecule with other biological molecules, which is crucial in drug design and discovery.
Synthesis of Diarylquinoline Derivatives
The compound can be used in the synthesis of diarylquinoline derivatives . These derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .
Corrosion Inhibition
The compound can potentially be used as a corrosion inhibitor . This application is particularly important in industries where metal corrosion can lead to significant economic losses.
Mechanism of Action
Target of Action
It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), which is an analogue of the major human neurotransmitter dopamine . Therefore, it might interact with similar targets as DMPEA, such as dopamine receptors.
Mode of Action
Based on its structural similarity to dmpea, it might interact with dopamine receptors, leading to changes in neurotransmission .
Biochemical Pathways
If it acts similarly to dmpea, it might influence the dopaminergic pathways .
Pharmacokinetics
Similar compounds like dmpea have been shown to have some activity as a monoamine oxidase inhibitor , which could impact its bioavailability and metabolism.
Result of Action
Dmpea has been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . If 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine acts similarly, it might have similar effects.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17/h6-7,10,13H,3-5,8-9,11,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXUGRPOSRWTAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N2CCCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)
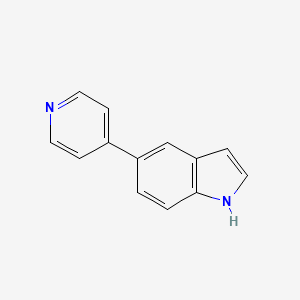

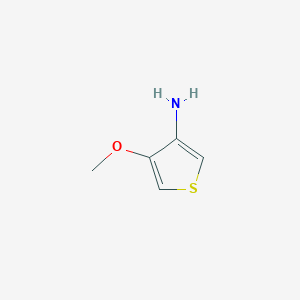


![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)
![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)


